
trans-4-Methoxy-1-methyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Methoxy-1-methyl-3-pyrrolidinamine: is a chemical compound with the empirical formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is often used in early discovery research and is available in its dihydrochloride form .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents might include hydrogen gas or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methoxy-1-methyl-3-pyrrolidinamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it may be used to study the effects of pyrrolidinamine derivatives on biological systems .
Industry: In industry, it is primarily used for research and development purposes .
Mechanism of Action
Comparison with Similar Compounds
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-3-pyrrolidinol hydrochloride
Uniqueness: trans-4-Methoxy-1-methyl-3-pyrrolidinamine is unique due to its specific molecular structure, which includes a methoxy group and a methyl group attached to a pyrrolidine ring. This structure may confer unique chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C6H16Cl2N2O |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
JLVDRWLILONZCF-BNTLRKBRSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)OC)N.Cl.Cl |
Canonical SMILES |
CN1CC(C(C1)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)

![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
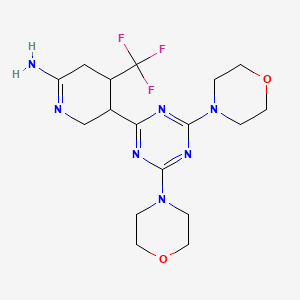

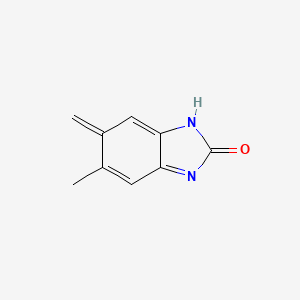
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
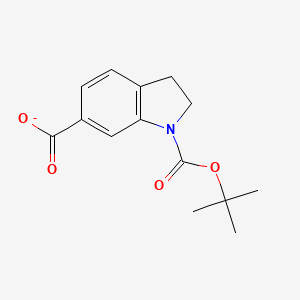
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

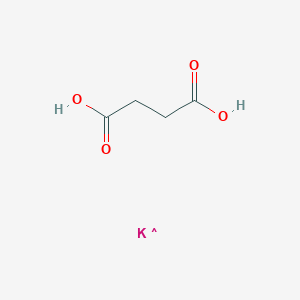
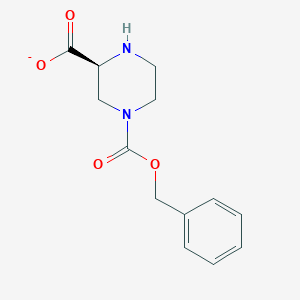
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
